molecular formula C12H17N3O2 B4426308 N-[2-(4-pyridinyl)ethyl]-4-morpholinecarboxamide

N-[2-(4-pyridinyl)ethyl]-4-morpholinecarboxamide

Cat. No. B4426308
M. Wt: 235.28 g/mol
InChI Key: RFUBMFAQGFXPLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-pyridinyl)ethyl]-4-morpholinecarboxamide, also known as LY-294002, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) and has been used to investigate various cellular processes that are regulated by PI3K signaling.

Scientific Research Applications

N-[2-(4-pyridinyl)ethyl]-4-morpholinecarboxamide has been widely used in scientific research to investigate the role of PI3K signaling in various cellular processes. It has been shown to inhibit the growth and survival of cancer cells, regulate insulin signaling, and modulate autophagy and apoptosis. This compound has also been used to study the effect of PI3K signaling on neuronal development and synaptic plasticity.

Mechanism of Action

N-[2-(4-pyridinyl)ethyl]-4-morpholinecarboxamide is a potent inhibitor of PI3K, a lipid kinase that plays a key role in regulating cell growth, survival, and metabolism. PI3K catalyzes the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), which activates downstream signaling pathways such as Akt and mTOR. This compound binds to the ATP-binding site of PI3K and inhibits its activity, thereby reducing the levels of PIP3 and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting PI3K signaling. It also regulates insulin signaling by inhibiting the activation of Akt and downstream targets such as glycogen synthase kinase 3β (GSK3β). In addition, this compound has been shown to modulate autophagy and apoptosis by regulating the activity of mTOR and its downstream targets.

Advantages and Limitations for Lab Experiments

N-[2-(4-pyridinyl)ethyl]-4-morpholinecarboxamide is a potent and specific inhibitor of PI3K, which makes it a valuable tool for studying the role of PI3K signaling in various cellular processes. However, it is important to note that this compound may have off-target effects and can inhibit other kinases such as DNA-PK and mTOR. In addition, the use of this compound in cell culture and animal studies may not accurately reflect the physiological conditions in humans.

Future Directions

There are many potential future directions for research on N-[2-(4-pyridinyl)ethyl]-4-morpholinecarboxamide. One area of interest is the development of more potent and specific inhibitors of PI3K that can be used in clinical settings. Another area of research is the investigation of the role of PI3K signaling in aging and age-related diseases such as Alzheimer's disease. Finally, the use of this compound in combination with other drugs or therapies may provide new insights into the treatment of cancer and other diseases.

properties

IUPAC Name

N-(2-pyridin-4-ylethyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c16-12(15-7-9-17-10-8-15)14-6-3-11-1-4-13-5-2-11/h1-2,4-5H,3,6-10H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUBMFAQGFXPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.